molecular formula C35H61NaO10 B12727645 Ferensimycin B, sodium salt CAS No. 135501-80-3

Ferensimycin B, sodium salt

Cat. No.: B12727645
CAS No.: 135501-80-3
M. Wt: 664.8 g/mol
InChI Key: WRYFMRASCXUYAH-UMMVOMBSSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of ferensimycin B involves a convergent asymmetric synthesis approach. Chiral enolate bond constructions are used to establish seven of the sixteen stereocenters of the subunits that comprise the compound . The stereogenic centers are incorporated through internal asymmetric induction, while others are established using asymmetric epoxidation methodology. A vanadium-catalyzed internal epoxidation of a bis-homoallylic alcohol is employed to relay chirality from one stereocenter to another . The final step involves an aldol addition reaction to unite the fragments and provide synthetic ferensimycin B .

Industrial Production Methods

Ferensimycin B is isolated as its sodium salt from the fermentation broth of Streptomyces sp. No. 5057 . The fermentation process involves culturing the bacterium in a suitable medium, followed by extraction and purification using alumina or silica gel chromatography .

Properties

CAS No.

135501-80-3

Molecular Formula

C35H61NaO10

Molecular Weight

664.8 g/mol

IUPAC Name

sodium;(2S)-2-[(2R,3R,5S,6S)-6-[(2S,3S,4S,6R)-6-[(2S,3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxypropyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2-hydroxy-3,5-dimethyloxan-2-yl]propanoate

InChI

InChI=1S/C35H62O10.Na/c1-12-25(30-19(5)16-32(11,43-30)35(42)21(7)17-33(14-3,45-35)26(36)13-2)28(38)22(8)27(37)23(9)29-18(4)15-20(6)34(41,44-29)24(10)31(39)40;/h18-27,29-30,36-37,41-42H,12-17H2,1-11H3,(H,39,40);/q;+1/p-1/t18-,19-,20+,21+,22-,23-,24+,25-,26-,27+,29-,30-,32-,33+,34+,35+;/m0./s1

InChI Key

WRYFMRASCXUYAH-UMMVOMBSSA-M

Isomeric SMILES

CC[C@H]([C@@H]1[C@H](C[C@@](O1)(C)[C@]2([C@@H](C[C@](O2)(CC)[C@H](CC)O)C)O)C)C(=O)[C@@H](C)[C@H]([C@H](C)[C@@H]3[C@H](C[C@H]([C@@](O3)([C@H](C)C(=O)[O-])O)C)C)O.[Na+]

Canonical SMILES

CCC(C1C(CC(O1)(C)C2(C(CC(O2)(CC)C(CC)O)C)O)C)C(=O)C(C)C(C(C)C3C(CC(C(O3)(C(C)C(=O)[O-])O)C)C)O.[Na+]

Origin of Product

United States

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